molecular formula C8H6N2S B6613689 4-(1,3-thiazol-4-yl)pyridine CAS No. 162704-63-4

4-(1,3-thiazol-4-yl)pyridine

Cat. No.: B6613689
CAS No.: 162704-63-4
M. Wt: 162.21 g/mol
InChI Key: QMYONSKHCULDQQ-UHFFFAOYSA-N
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Description

“4-(1,3-thiazol-4-yl)pyridine” is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound has a molecular weight of 162.22 . It is a powder at room temperature .


Synthesis Analysis

Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . For instance, aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h1-6H . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom in the molecule .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They have similar chemical and physical properties to pyridine and pyrimidine .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 162.22 . The compound is stored at room temperature .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, which represents a warning . The hazard statements associated with the compound are H302, H315, H319, and H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Future Directions

Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, anti-inflammatory, analgesic, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, there is a potential for “4-(1,3-thiazol-4-yl)pyridine” and its derivatives to be further explored for these activities. The broad and potent activity of thiazole and their derivatives has established them as pharmacologically significant scaffolds .

Properties

IUPAC Name

4-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYONSKHCULDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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